2-氰基-N-(3-吡啶基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

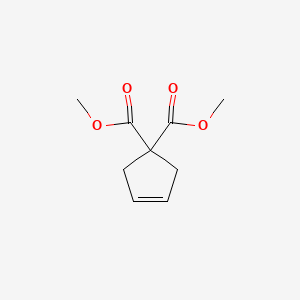

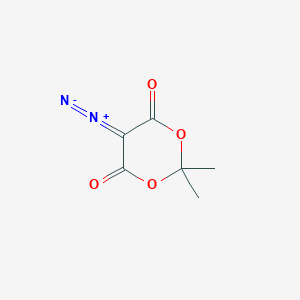

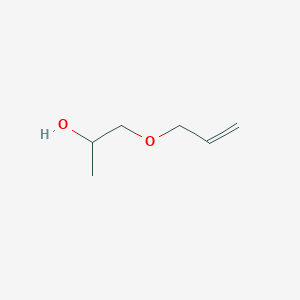

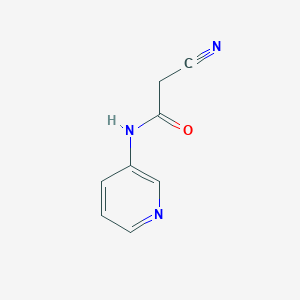

2-Cyano-N-(3-pyridinyl)acetamide is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16 . It is a solid substance .

Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-Cyano-N-(3-pyridinyl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of 2-Cyano-N-(3-pyridinyl)acetamide consists of a pyridine ring attached to an acetamide group with a cyano group .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

2-Cyano-N-(3-pyridinyl)acetamide is a solid substance . It should be stored in a sealed, dry environment at 2-8°C .科学研究应用

Synthesis of Heterocyclic Derivatives : 2-Cyano-N-(pyridin-4-yl)acetamide has been used in the synthesis of aminopyrazoles, bipyridines, 1,2,4-thiadiazoles, and 1,3-thiazole derivatives. These compounds have potential applications in various areas including materials science and pharmacology (Dawood, Alsenoussi, & Ibrahim, 2011).

Anti-inflammatory and Antipyretic Activities : A class of 2(1H)-pyridone molecules, synthesized from 2-cyano-N-(4-hydroxyphenyl)acetamide, exhibited significant anti-inflammatory, antipyretic, and ulcerogenic properties. These findings suggest its potential use in developing new pharmaceuticals (Fayed et al., 2021).

Antitumor Evaluation : Derivatives of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been studied for their antitumor activities. These compounds have shown inhibitory effects against several human cancer cell lines, indicating their potential in cancer treatment research (Shams et al., 2010).

Insecticidal Assessment : 2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Synthesis of Nicotinamide Derivatives : This compound has been utilized in the synthesis of 2-substituted-4,6-diaryl-3-pyridinecarboxamides, which have been screened for their antitumor properties across various human tumor cell lines. Some of these compounds showed considerable in vitro antitumor properties (Girgis, Hosni, & Barsoum, 2006).

Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of heterocycles derived from 2-Cyano-N-(3-pyridinyl)acetamide. These findings are significant for the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Antibacterial Activities : Novel heterocyclic compounds attached to pyridinecarboxamide moiety, synthesized using 2-cyano-N-(pyrid-2-yl)acetamide, have been evaluated for their antibacterial activities, showing a range of effects against different bacterial strains (Nabila, Dalia, & Hissana, 2017).

Antibacterial and Antifungal Evaluation : Isoxazole-based heterocycles synthesized from 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide have shown promising antibacterial and antifungal activities, further highlighting the compound's utility in medicinal chemistry (Darwish, Atia, & Farag, 2014).

安全和危害

属性

IUPAC Name |

2-cyano-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-4-3-8(12)11-7-2-1-5-10-6-7/h1-2,5-6H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZYGZVAUQLYOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306676 |

Source

|

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-N-(3-pyridinyl)acetamide | |

CAS RN |

219618-13-0 |

Source

|

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219618-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-3-pyridinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)